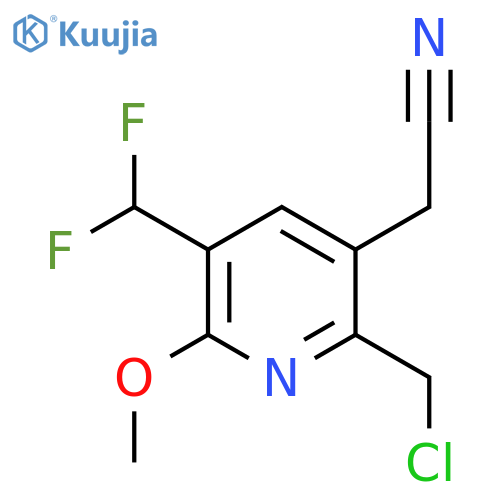Cas no 1361911-11-6 (2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile)

1361911-11-6 structure
商品名:2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile
CAS番号:1361911-11-6
MF:C10H9ClF2N2O
メガワット:246.641068220139
CID:4912612
2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile
-
- インチ: 1S/C10H9ClF2N2O/c1-16-10-7(9(12)13)4-6(2-3-14)8(5-11)15-10/h4,9H,2,5H2,1H3
- InChIKey: QPYAQERPHZLOSL-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(CC#N)=CC(C(F)F)=C(N=1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 269
- トポロジー分子極性表面積: 45.9
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026001741-500mg |
2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile |
1361911-11-6 | 97% | 500mg |
1,058.40 USD | 2021-06-08 | |
| Alichem | A026001741-1g |
2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile |
1361911-11-6 | 97% | 1g |
1,780.80 USD | 2021-06-08 |
2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile 関連文献
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Ping Tong Food Funct., 2020,11, 628-639
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
1361911-11-6 (2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile) 関連製品
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
